ethyl3-(6-bromopyridin-3-yl)-2-acetamidopropanoate
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Overview
Description
Ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate is an organic compound that features a brominated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate typically involves the bromination of a pyridine derivative followed by esterification and amidation reactions. One common method involves the reaction of 6-bromopyridine-3-carboxylic acid with ethyl acetoacetate under acidic conditions to form the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can form halogen bonds with biological targets, while the acetamido group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridin-3-ylmethanol: Similar structure but with a hydroxyl group instead of an ester and amide group.
2-(6-Bromopyridin-3-yl)acetonitrile: Contains a nitrile group instead of an ester and amide group.
Uniqueness
Ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both ester and amide groups provides versatility in synthetic applications and potential interactions with biological targets .
Properties
IUPAC Name |
ethyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-3-18-12(17)10(15-8(2)16)6-9-4-5-11(13)14-7-9/h4-5,7,10H,3,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXGQAFHLDFGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C(C=C1)Br)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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